
2-Methyl-N-(2-phenylethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-(2-phenylethyl)aniline is an organic compound with the molecular formula C15H17N It belongs to the class of aniline derivatives, which are characterized by the presence of an amino group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(2-phenylethyl)aniline can be achieved through several methods. One common approach involves the reaction of 2-methyl aniline with 2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(2-phenylethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones or nitroso derivatives.
Reduction: The primary amine.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Methyl-N-(2-phenylethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(2-phenylethyl)aniline involves the interaction of its amino group with various molecular targets. The donation of the nitrogen’s lone pair into the ring system increases the electron density around the ring, making it more reactive in electrophilic aromatic substitution reactions. This property is crucial for its role in synthetic chemistry and potential biological activities .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(2-phenylethyl)aniline
- 2-Nitro-N-(1-phenylethyl)aniline
- N-Ethyl-N-methyl-4-(4-nitrophenylazo)aniline
Uniqueness
2-Methyl-N-(2-phenylethyl)aniline is unique due to the presence of both a methyl group and a phenylethyl group attached to the aniline nitrogen. This structural feature imparts distinct chemical properties and reactivity compared to other aniline derivatives .
Properties
CAS No. |
61358-65-4 |
|---|---|
Molecular Formula |
C15H17N |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
2-methyl-N-(2-phenylethyl)aniline |
InChI |
InChI=1S/C15H17N/c1-13-7-5-6-10-15(13)16-12-11-14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3 |
InChI Key |
AXHQYIOPMSAXNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


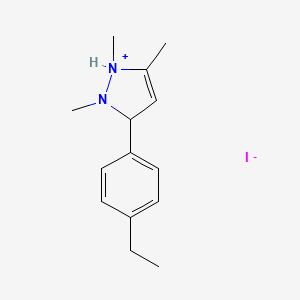
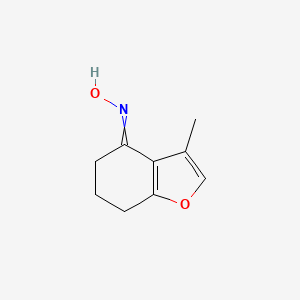

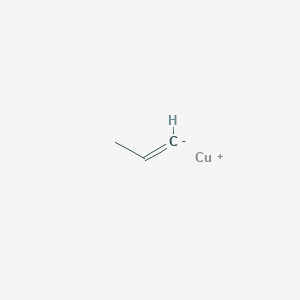

![2'-O-[(2-Nitrophenyl)methyl]uridine](/img/structure/B14584691.png)
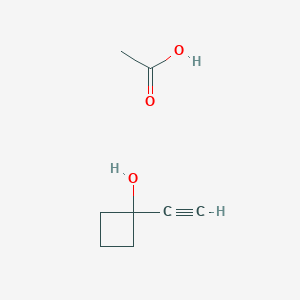
![1-[1-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]butyl]imidazole;nitric acid](/img/structure/B14584702.png)



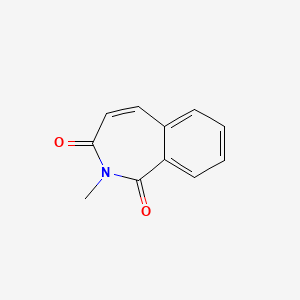
![4-[1-[2-(Dimethylamino)ethyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14584739.png)
![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionine](/img/structure/B14584741.png)
